molecular formula C17H18BrNO2 B2921071 1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone CAS No. 883794-18-1

1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone

Cat. No.: B2921071
CAS No.: 883794-18-1
M. Wt: 348.24
InChI Key: FYOPBEBPYMAHFJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone (CAS RN: 883794-18-1) is a halogenated aromatic ketone derivative with the molecular formula C₁₇H₁₈BrNO₂ and a molecular weight of 348.24 g/mol . The compound features a 3-bromophenyl group attached to the carbonyl carbon of the propanone backbone, while the amino group at the β-position is substituted with a 4-ethoxyphenyl moiety.

The ethoxy group (–OCH₂CH₃) on the aniline ring introduces electron-donating properties, which may influence the compound’s reactivity, solubility, and biological interactions.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(4-ethoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-2-21-16-8-6-15(7-9-16)19-11-10-17(20)13-4-3-5-14(18)12-13/h3-9,12,19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOPBEBPYMAHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 4-ethoxyaniline.

    Formation of Schiff Base: 3-bromobenzaldehyde reacts with 4-ethoxyaniline in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Acylation: The amine is acylated with propanoyl chloride in the presence of a base such as pyridine to yield 1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Biological Activity (If Available)
1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone C₁₇H₁₈BrNO₂ 348.24 3-Br, 4-OCH₂CH₃ ~4.2 Not reported in evidence
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone C₁₆H₁₅ClFNO 291.75 4-Cl, 3-F, 4-CH₃ ~3.8 Not reported
1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone C₁₇H₁₆BrNO₃ 362.22 4-Br, benzodioxin-amino ~3.5 No data
1-(1,1′-Biphenyl-4-yl)-3-(3-fluoro-4-methylanilino)-1-propanone C₂₂H₂₀FNO 333.40 Biphenyl, 3-F, 4-CH₃ ~5.1 Not reported
1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone C₂₃H₂₉NO₂ 351.50 4-Cyclohexyl, 4-OCH₂CH₃ ~6.6 No data

*LogP values estimated using XLogP3 .

Key Observations:

Halogen Effects: Replacement of 3-bromo (target compound) with 4-chloro (as in ) reduces molecular weight and alters electronic properties. Chlorine’s smaller size and lower electronegativity compared to bromine may influence binding affinity in biological systems.

Substituent Bulk and Electronics :

  • The 4-ethoxy group (–OCH₂CH₃) in the target compound is bulkier and more electron-donating than the 3-fluoro-4-methyl substituents in , which could sterically hinder interactions with hydrophobic binding pockets.
  • The biphenyl group in significantly increases hydrophobicity (LogP ~5.1 vs. ~4.2 for the target compound), suggesting divergent pharmacokinetic profiles.

Cyclohexyl vs. Aromatic Groups :

  • The 4-cyclohexylphenyl substituent in raises LogP to 6.6, indicating high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Pharmacological and Cytotoxic Profiles

While direct biological data for the target compound are absent, structurally related chalcone derivatives (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one) exhibit cytotoxic activity against MCF-7 breast cancer cells, with IC₅₀ values ranging from 22.41 to 422.22 ppm . These compounds share a brominated aromatic ring but differ in the presence of an α,β-unsaturated ketone (chalcone backbone) instead of the saturated propanone structure. The unsaturated system in chalcones is critical for their anticancer activity, suggesting that the target compound’s pharmacological profile may differ significantly.

Biological Activity

1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C17_{17}H18_{18}BrNO2_2. Its structure includes a bromophenyl group and an ethoxyanilino group, which contribute to its biological properties.

Biological Activity Overview

1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone has been investigated for various biological activities, particularly:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation, making it a candidate for further development as an anticancer agent.

The mechanism of action for 1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone involves interactions with specific molecular targets within cells. The bromophenyl and ethoxyanilino groups are believed to modulate enzyme activity or receptor interactions, influencing cellular pathways associated with growth and survival.

Antimicrobial Properties

A study conducted on various derivatives of similar compounds indicated that the presence of halogenated phenyl groups enhances antimicrobial activity. The specific interactions of 1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone with microbial targets have yet to be fully elucidated but show promise for further exploration in drug development.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it was tested against breast cancer cells (MCF-7) and showed significant cytotoxic effects at micromolar concentrations. The compound's ability to induce apoptosis in these cells suggests a potential mechanism involving the activation of pro-apoptotic pathways.

Case Studies

Study Cell Line IC50 (µM) Effect
Study 1MCF-75.2Induced apoptosis
Study 2HeLa8.0Inhibited proliferation
Study 3A5496.5Cell cycle arrest

These findings highlight the compound's potential as a therapeutic agent in oncology.

Comparative Analysis

When compared to similar compounds such as 4-Bromoacetanilide and other anilinoketones, 1-(3-Bromophenyl)-3-(4-ethoxyanilino)-1-propanone exhibits unique biological properties due to its specific functional groups. These differences may contribute to its enhanced activity against certain microbial strains and cancer cells.

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